1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-

Catalog No.
S525935
CAS No.
78-04-6
M.F
C12H20O4Sn
M. Wt
347 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-

CAS Number

78-04-6

Product Name

1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione

Molecular Formula

C12H20O4Sn

Molecular Weight

347 g/mol

InChI

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

ZBBLRPRYYSJUCZ-GRHBHMESSA-L

SMILES

CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC

Solubility

Soluble in DMSO

Synonyms

Dibutyltin maleate; Stavinor 1300SN; Stavinor Sn 1300;

Canonical SMILES

CCCC[Sn+2]CCCC.C(=CC(=O)[O-])C(=O)[O-]

Isomeric SMILES

CCCC[Sn+2]CCCC.C(=C/C(=O)[O-])\C(=O)[O-]

Description

The exact mass of the compound 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- is 348.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,3,2-Dioxastannins are a class of organotin compounds containing a five-membered ring with two oxygen atoms and a tin atom (Sn) []. This class of compounds is relatively new and research into their properties is ongoing.


Molecular Structure Analysis

1,3,2-Dioxastannins possess a five-membered ring structure with alternating carbon (C) and oxygen (O) atoms, with a tin atom incorporated into the ring. The butyl groups (C4H9) in 2,2-dibutyl-1,3,2-dioxastannepin-4,7-dione are attached to the second carbon atom (C2) in the ring [].


Chemical Reactions Analysis

Specific information on the reactions of 2,2-dibutyl-1,3,2-dioxastannepin-4,7-dione is not available. However, research suggests that 1,3,2-dioxastannins can undergo various reactions, including hydrolysis (reaction with water) and substitution reactions where attached groups are replaced by other molecules []. The specific reactions would depend on the reaction conditions and other involved compounds.


Physical And Chemical Properties Analysis

Data on the physical and chemical properties of 2,2-dibutyl-1,3,2-dioxastannepin-4,7-dione is not available due to the limited research on this specific compound. However, 1,3,2-dioxastannins are generally reported to be colorless or pale yellow liquids or solids [].

Historical Use as a PVC stabilizer

1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl, also known as Dibutyltin Maleate (DBTM), was once a commonly used additive in polyvinyl chloride (PVC) plastics []. Its function was to improve the flexibility and processability of PVC during manufacturing []. However, research in the 1970s identified DBTM as an endocrine disruptor, leading to a decline in its use due to environmental and health concerns [, ].

Recent Research on Dibutyltin Maleate

Despite its withdrawal from mainstream PVC production, Dibutyltin Maleate continues to be a subject of scientific research due to its unique properties. Here are some areas of investigation:

  • Biodegradation Studies

    Researchers are investigating the biodegradation potential of DBTM by various microorganisms to understand its environmental fate.

  • Material Science Applications

    Studies have explored the use of DBTM in the development of flame retardant polymers and antimicrobial coatings. However, these applications are limited due to environmental and health concerns.

  • Analytical Techniques

    DBTM serves as a standard compound in the development and validation of analytical methods for organotin compounds in environmental samples [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

348.04

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 180 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (98.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H341 (98.89%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (98.89%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (77.78%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (98.89%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (78.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (21.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

78-04-6

General Manufacturing Information

All other basic organic chemical manufacturing
1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Milton FA, Lacerda MG, Sinoti SBP, Mesquita PG, Prakasan D, Coelho MS, de Lima CL, Martini AG, Pazzine GT, Borin MF, Amato AA, Neves FAR. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. Front Pharmacol. 2017 Aug 2;8:507. doi: 10.3389/fphar.2017.00507. eCollection 2017. PubMed PMID: 28824431; PubMed Central PMCID: PMC5539189.
2: Al-Deyab SS, Al-Hazmi AM, El-Newehy MH. Synthesis and characterization of organotin containing copolymers: reactivity ratio studies. Molecules. 2010 Mar 12;15(3):1784-97. doi: 10.3390/molecules15031784. PubMed PMID: 20336013.
3: Noda T, Morita S, Baba A. Teratogenic effects of various di-n-butyltins with different anions and butyl(3-hydroxybutyl)tin dilaurate in rats. Toxicology. 1993 Dec 31;85(2-3):149-60. PubMed PMID: 8303710.

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